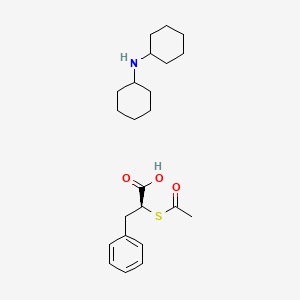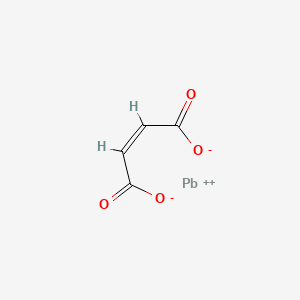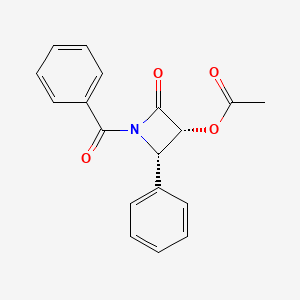
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of azetidinones, which are four-membered lactams. The presence of both benzoyl and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-lactam precursor with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to ensure the formation of the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve reproducibility.
化学反応の分析
Types of Reactions
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL methyl ester
- (3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL ethyl ester
Uniqueness
(3R,4S)-1-Benzoyl-2-oxo-4-phenylazetidin-3-YL acetate is unique due to its specific stereochemistry and functional groups. The presence of both benzoyl and phenyl groups, along with the acetate moiety, gives it distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C18H15NO4 |
|---|---|
分子量 |
309.3 g/mol |
IUPAC名 |
[(3R,4S)-1-benzoyl-2-oxo-4-phenylazetidin-3-yl] acetate |
InChI |
InChI=1S/C18H15NO4/c1-12(20)23-16-15(13-8-4-2-5-9-13)19(18(16)22)17(21)14-10-6-3-7-11-14/h2-11,15-16H,1H3/t15-,16+/m0/s1 |
InChIキー |
IYBNNNDZBNQFRB-JKSUJKDBSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(=O)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


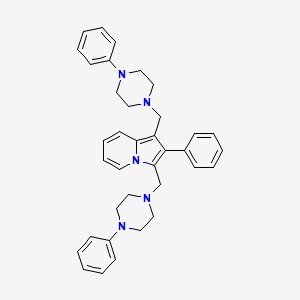
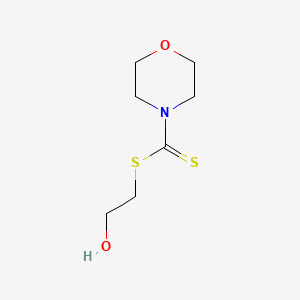
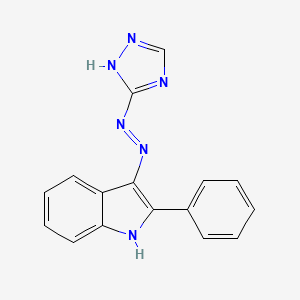
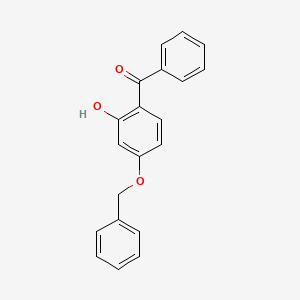
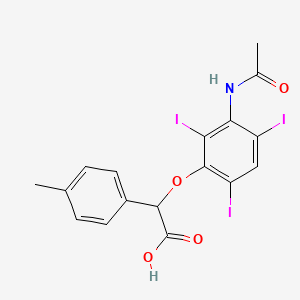
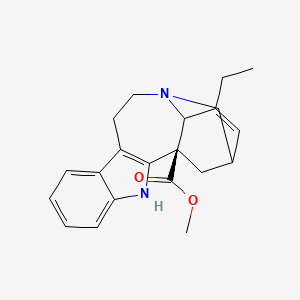
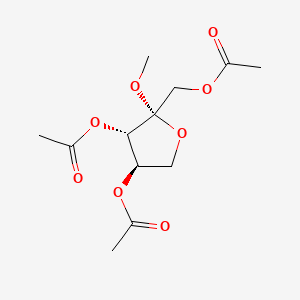
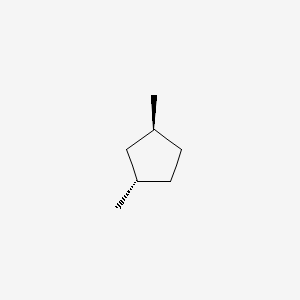
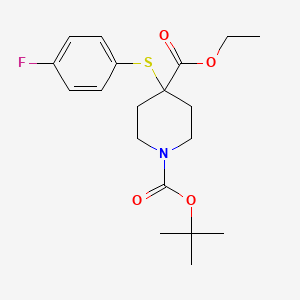

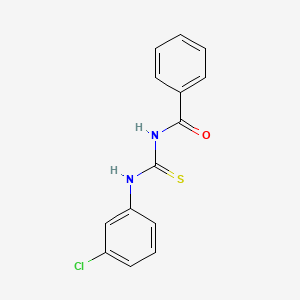
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
